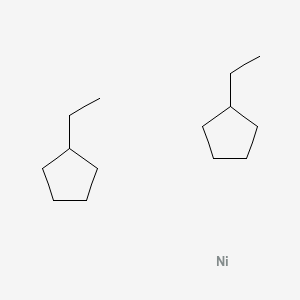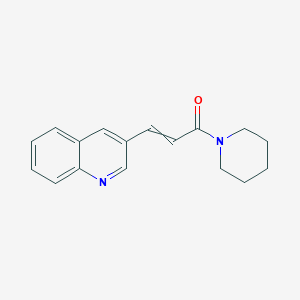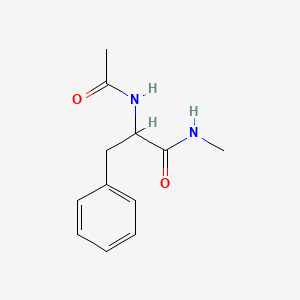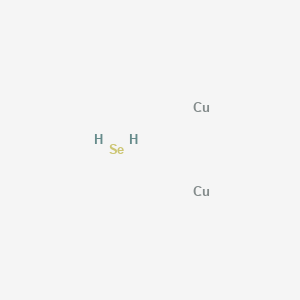
Ethylcyclopentane;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylcyclopentane;nickel is a compound that combines the organic molecule ethylcyclopentane with nickel. Ethylcyclopentane is a cycloalkane with the chemical formula C7H14, consisting of a cyclopentane ring with an ethyl group attached. Nickel, a transition metal, is often used in various chemical reactions and industrial applications due to its catalytic properties and ability to form complexes with organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclopentane typically involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base. For example, cyclopentane can be reacted with ethyl bromide in the presence of sodium amide to produce ethylcyclopentane .
Nickel can be introduced into the compound through various methods, including the use of nickel catalysts in hydrogenation reactions or the formation of nickel complexes with ethylcyclopentane. One common method involves the reduction of nickel salts, such as nickel chloride, with a reducing agent like sodium borohydride in the presence of ethylcyclopentane .
Industrial Production Methods
Industrial production of ethylcyclopentane typically involves large-scale alkylation processes using cyclopentane and ethyl halides. Nickel catalysts are often employed in these processes to enhance reaction efficiency and selectivity. The production of nickel complexes with ethylcyclopentane can be achieved through coordination chemistry techniques, where nickel salts are reacted with ethylcyclopentane under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylcyclopentane;nickel undergoes various types of chemical reactions, including:
Oxidation: Ethylcyclopentane can be oxidized to form cyclopentanone and other oxidation products. Nickel catalysts can facilitate these oxidation reactions.
Reduction: Nickel catalysts are commonly used in hydrogenation reactions to reduce ethylcyclopentane to cyclopentane.
Substitution: Ethylcyclopentane can undergo substitution reactions with halogens or other electrophiles in the presence of nickel catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Nickel catalysts can be used to enhance the reaction rate.
Reduction: Hydrogen gas and nickel catalysts, such as Raney nickel, are commonly used in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, with nickel catalysts to facilitate the reaction.
Major Products
Oxidation: Cyclopentanone and other oxygenated products.
Reduction: Cyclopentane.
Substitution: Halogenated ethylcyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylcyclopentane;nickel has various scientific research applications, including:
Catalysis: Nickel complexes with ethylcyclopentane are used as catalysts in organic synthesis, particularly in hydrogenation and oxidation reactions.
Material Science: Nickel-containing compounds are studied for their magnetic and electronic properties, making them useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of ethylcyclopentane;nickel involves the coordination of nickel with the ethylcyclopentane molecule. Nickel acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, nickel facilitates the addition of hydrogen atoms to the ethylcyclopentane molecule .
Vergleich Mit ähnlichen Verbindungen
Ethylcyclopentane;nickel can be compared with other nickel-containing compounds and cycloalkanes:
Cyclopentane: Similar to ethylcyclopentane but lacks the ethyl group. It undergoes similar reactions but with different reactivity.
Nickel Cyclopentadienyl Complexes: These complexes involve nickel coordinated with cyclopentadienyl ligands and are used in various catalytic applications.
Ethylbenzene: An aromatic compound with an ethyl group attached to a benzene ring.
This compound is unique due to its combination of a cycloalkane with nickel, providing distinct catalytic properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H28Ni |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
ethylcyclopentane;nickel |
InChI |
InChI=1S/2C7H14.Ni/c2*1-2-7-5-3-4-6-7;/h2*7H,2-6H2,1H3; |
InChI-Schlüssel |
OQCXNSTUSFCHSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC1.CCC1CCCC1.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)

![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)

![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}quinoline](/img/structure/B12512321.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
![Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)
